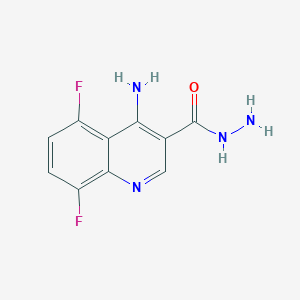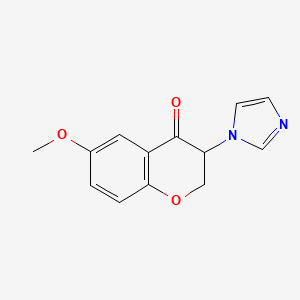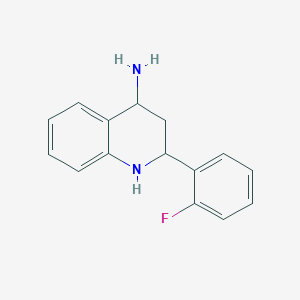
(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: is an organic compound that features a fluorinated indole moiety attached to a phenylmethanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Phenylmethanol Group: The final step involves the reaction of the fluorinated indole with benzyl alcohol under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Fluorescent Probes: Due to the presence of the fluorine atom, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Polymer Additives: The compound can be used as an additive to improve the properties of polymers.
作用机制
The mechanism of action of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The indole moiety can participate in π-π stacking interactions, while the phenylmethanol group can form hydrogen bonds, contributing to the overall binding strength.
相似化合物的比较
- (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol
- (3-(6-Bromo-1H-indol-1-yl)phenyl)methanol
- (3-(6-Methyl-1H-indol-1-yl)phenyl)methanol
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol provides unique electronic properties, such as increased electronegativity and smaller atomic radius, compared to chlorine or bromine.
- Methyl Group: The methyl group in (3-(6-Methyl-1H-indol-1-yl)phenyl)methanol provides different steric and electronic effects compared to the fluorine atom.
Uniqueness: The unique combination of the fluorinated indole and phenylmethanol groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H12FNO |
|---|---|
分子量 |
241.26 g/mol |
IUPAC 名称 |
[3-(6-fluoroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12FNO/c16-13-5-4-12-6-7-17(15(12)9-13)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2 |
InChI 键 |
KBDPVNJLCJYJIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)
![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)



![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)



